2-chloro-N-(1,1-dimethylhexyl)acetamide

Description

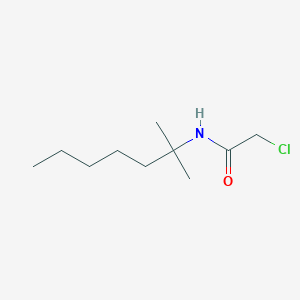

Structure

3D Structure

Properties

Molecular Formula |

C10H20ClNO |

|---|---|

Molecular Weight |

205.72 g/mol |

IUPAC Name |

2-chloro-N-(2-methylheptan-2-yl)acetamide |

InChI |

InChI=1S/C10H20ClNO/c1-4-5-6-7-10(2,3)12-9(13)8-11/h4-8H2,1-3H3,(H,12,13) |

InChI Key |

VDCJKMQSIDZPMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(C)(C)NC(=O)CCl |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis Protocol and Mechanistic Analysis of 2-chloro-N-(1,1-dimethylhexyl)acetamide

Executive Summary

The compound 2-chloro-N-(1,1-dimethylhexyl)acetamide is a sterically hindered chloroacetamide derivative. In advanced organic synthesis and drug development, such molecules serve as critical bifunctional intermediates. Specifically, they are utilized as precursors for synthesizing complex tert-alkylamines via thiourea-mediated cleavage of the chloroacetyl group[1], or as structural analogs in the development of agricultural active ingredients and N-methyl-D-aspartate (NMDA) receptor antagonists[1].

Synthesizing amides at a fully substituted, tertiary carbon center (the 1,1-dimethylhexyl group) presents significant steric challenges. Traditional SN2 displacement at the nitrogen is highly inefficient. Therefore, this whitepaper outlines two field-proven synthetic strategies designed to overcome these steric barriers: the acid-catalyzed Ritter Reaction and the classical N-Acylation (Schotten-Baumann) method.

Fig 1: Dual synthetic pathways for 2-chloro-N-(1,1-dimethylhexyl)acetamide.

Mechanistic Causality and Route Selection

Route 1: The Ritter Reaction Pathway

The Ritter reaction is the industrially and synthetically preferred route for generating tert-alkyl amides because it circumvents the need to source or synthesize the expensive, sterically hindered tert-alkylamine[1]. Instead, it utilizes the readily available tertiary alcohol, 2-methylheptan-2-ol .

Causality of the Mechanism:

-

Carbocation Generation: The addition of concentrated sulfuric acid protonates the hydroxyl group of 2-methylheptan-2-ol, leading to dehydration and the formation of a stable tertiary carbocation (the 1,1-dimethylhexyl cation).

-

Nucleophilic Attack: Chloroacetonitrile acts as the nucleophile. Despite being a weak nucleophile, the extreme electrophilicity of the tertiary carbocation drives the attack by the nitrile nitrogen, forming a nitrilium ion intermediate[1].

-

Hydrolysis: Upon aqueous workup, the nitrilium ion is rapidly hydrolyzed to yield the target chloroacetamide.

Fig 2: Step-by-step Ritter reaction mechanism via carbocation and nitrilium intermediates.

Route 2: Direct N-Acylation (Schotten-Baumann)

If the precursor 1,1-dimethylhexylamine (2-amino-2-methylheptane) is already available, direct acylation with chloroacetyl chloride is a highly efficient alternative. Chloroacetyl chloride is a highly reactive, bifunctional acylating agent widely used in the synthesis of chloroacetanilide derivatives[2][3].

Causality of the Mechanism: The reaction proceeds via nucleophilic acyl substitution. The primary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A stoichiometric amount of an auxiliary base (e.g., triethylamine) is strictly required. Without the base, the generated HCl byproduct would protonate the unreacted 1,1-dimethylhexylamine, forming an unreactive ammonium salt and stalling the reaction at 50% conversion.

Experimental Protocols

Protocol A: Ritter Reaction Synthesis

This protocol is adapted from validated methodologies for the synthesis of N-chloroacetyl-tert-alkylamines[1][4].

-

Step 1: Reagent Preparation. In a 250 mL round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-methylheptan-2-ol (13.0 g, 0.1 mol) and chloroacetonitrile (9.06 g, 0.12 mol) in 60 mL of glacial acetic acid.

-

Scientific Rationale: Acetic acid acts as a polar, non-nucleophilic solvent that stabilizes the intermediate carbocation without competing with the nitrile for nucleophilic attack.

-

-

Step 2: Acid Catalysis. Cool the reaction vessel to 0–5 °C using an ice-water bath. Slowly add concentrated sulfuric acid (12 mL) dropwise over 30 minutes.

-

Scientific Rationale: The generation of the tertiary carbocation is highly exothermic. Strict temperature control (<10 °C) is mandatory to prevent the tertiary alcohol from undergoing E1 elimination, which would yield unwanted 2-methylheptene byproducts and drastically reduce the final yield.

-

-

Step 3: Reaction Propagation. Remove the ice bath and allow the mixture to warm to 20–25 °C. Stir continuously for 4 to 6 hours.

-

Step 4: Hydrolysis Workup. Pour the viscous reaction mixture slowly into 300 mL of vigorously stirred crushed ice/water.

-

Scientific Rationale: The sudden introduction of cold water serves a dual purpose: it quenches the strong acid and provides the necessary oxygen nucleophile to hydrolyze the nitrilium ion into the final amide[1].

-

-

Step 5: Isolation. Extract the aqueous mixture with diethyl ether (3 × 150 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (pH ~7), followed by a brine wash. Dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Protocol B: N-Acylation Synthesis

-

Step 1: Setup. In an oven-dried flask under a nitrogen atmosphere, dissolve 1,1-dimethylhexylamine (14.3 g, 0.1 mol) and triethylamine (12.1 g, 0.12 mol) in 100 mL of anhydrous dichloromethane (DCM). Cool to 0 °C.

-

Step 2: Acylation. Dissolve chloroacetyl chloride (12.4 g, 0.11 mol) in 20 mL of DCM. Add this solution dropwise to the amine mixture over 30 minutes.

-

Scientific Rationale: Chloroacetyl chloride is highly reactive and moisture-sensitive[2]. Dropwise addition at low temperatures prevents thermal runaway, minimizes the formation of ketene byproducts, and ensures the selective acylation of the amine over competing side reactions.

-

-

Step 3: Stirring & Workup. Allow the mixture to warm to room temperature and stir for 2 hours. Quench the reaction by adding 50 mL of cold water.

-

Step 4: Purification. Separate the organic layer and wash sequentially with 1M HCl (to remove unreacted amine and excess triethylamine), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

Quantitative Route Comparison

The following table summarizes the operational metrics and chemical requirements of both synthetic pathways to assist in route selection based on laboratory or scale-up constraints.

| Parameter | Route 1: Ritter Reaction | Route 2: N-Acylation |

| Primary Reagents | 2-Methylheptan-2-ol, Chloroacetonitrile | 1,1-Dimethylhexylamine, Chloroacetyl chloride |

| Catalyst / Acid-Base | Concentrated H₂SO₄ (Acidic) | Triethylamine or NaOH (Basic) |

| Solvent | Glacial Acetic Acid | Dichloromethane (DCM) or Diethyl Ether |

| Reaction Temperature | 0 °C to 25 °C | 0 °C to 25 °C |

| Reaction Time | 4 - 6 hours | 1 - 2 hours |

| Primary Byproducts | Water, bisulfate salts | Triethylamine hydrochloride |

| Scalability & Cost | High (utilizes cheaper tertiary alcohol) | Moderate (tertiary amines are costlier to source) |

References

-

A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile Organic-Chemistry.org (Synthesis 2000, 1709-1712) URL:[Link]

-

Synthesis of 2-amino-N-(1,1-dimethylhexyl)acetamide PrepChem.com URL:[Link]

-

Chloroacetyl chloride | ClCH2COCl | CID 6577 PubChem (National Institutes of Health) URL:[Link]

-

Chloroacetyl chloride Wikipedia URL: [Link]

Sources

"2-chloro-N-(1,1-dimethylhexyl)acetamide" chemical properties

The following technical guide details the chemical properties, synthesis, and applications of 2-chloro-N-(1,1-dimethylhexyl)acetamide , a specialized alkylating agent and pharmaceutical intermediate.

Chemical Properties, Synthesis, and Reactivity Profile

Executive Summary

2-Chloro-N-(1,1-dimethylhexyl)acetamide (CAS: Not widely listed; see related amino-derivative CAS 65822-42-6) is a sterically hindered

Primarily utilized as a key electrophilic intermediate , it serves as the direct precursor to 2-amino-N-(1,1-dimethylhexyl)acetamide (codenamed A-643C or AC 222293 in some historical contexts), a compound investigated for pharmaceutical applications, likely within the class of local anesthetics or anti-arrhythmics due to its structural resemblance to lidocaine-type pharmacophores (amino-amides). The chloro-derivative itself possesses significant alkylating potential, making it a valuable tool for introducing the lipophilic N-(1,1-dimethylhexyl)acetamide moiety into nucleophilic substrates.

Physicochemical Properties

The steric bulk of the 1,1-dimethylhexyl group significantly influences the physical state and solubility profile of the molecule.

| Property | Value / Description | Note |

| Chemical Formula | C | |

| Molecular Weight | 205.72 g/mol | |

| Structure | 1,1-dimethylhexyl = 2-methylheptan-2-yl | |

| Physical State | Colorless to pale yellow oil or low-melting solid | Predicted based on MW and lipophilicity |

| Boiling Point | ~280–290 °C (Predicted) | High BP due to amide H-bonding |

| Solubility | Soluble in organic solvents (DCM, EtOAc, EtOH); Insoluble in water | High LogP (~3.0–3.[1]5) due to C8 alkyl chain |

| Stability | Hydrolytically stable at neutral pH; Reactive under basic conditions | Steric hindrance at Nitrogen protects amide bond |

Synthesis & Manufacturing

The most efficient industrial synthesis of 2-chloro-N-(1,1-dimethylhexyl)acetamide employs the Ritter Reaction , which allows for the direct installation of the bulky tertiary alkyl group from a tertiary alcohol and a nitrile.

Protocol: Ritter Reaction Pathway

Reagents:

-

2-Methylheptan-2-ol (Substrate): Provides the tertiary carbocation.

-

Chloroacetonitrile (Reagent): Acts as the nitrile source and introduces the chloroacetyl group.

-

Sulfuric Acid (H

SO -

Acetic Acid (AcOH) : Co-solvent to moderate exotherm.

Step-by-Step Methodology:

-

Preparation : Charge a reactor with Chloroacetonitrile (1.1 eq) and Acetic Acid. Cool to 0–5 °C.

-

Acid Addition : Slowly add concentrated H

SO -

Substrate Addition : Add 2-Methylheptan-2-ol (1.0 eq) dropwise over 60 minutes. The reaction is exothermic; strict temperature control prevents alkene formation (elimination side product).

-

Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. The alcohol generates a tertiary carbocation which is trapped by the nitrile nitrogen, followed by hydrolysis.

-

Workup : Pour the reaction mixture onto crushed ice. Extract the oily product with Dichloromethane (DCM). Wash the organic layer with NaHCO

(aq) to remove excess acid. -

Purification : Dry over MgSO

and concentrate in vacuo. The crude chloroacetamide is typically pure enough for subsequent amination.

Figure 1: Ritter Reaction pathway for the synthesis of the sterically hindered chloroacetamide.

Reactivity Profile & Mechanism

The core utility of 2-chloro-N-(1,1-dimethylhexyl)acetamide lies in the electrophilic

Key Reaction: Amination to A-643C

The primary application is the conversion to the amino-derivative (A-643C) via reaction with Ammonia or amines.

-

Mechanism : The nucleophile (e.g., NH

) attacks the -

Conditions : Reaction typically requires a sealed vessel (autoclave) or excess ammonia in ethanol/water to prevent poly-alkylation.

-

Steric Effect : The bulky 1,1-dimethylhexyl group on the amide nitrogen actually protects the amide bond from nucleophilic attack (hydrolysis), directing reactivity almost exclusively to the

-chloride.

Figure 2: S

Applications

Pharmaceutical Intermediate (A-643C)

The chloro compound is the immediate precursor to 2-amino-N-(1,1-dimethylhexyl)acetamide (CAS 65822-42-6), also referenced as A-643C or AC 222293 (in specific patent literature).

-

Therapeutic Class : Structural analogs of this amino-amide class are often investigated as local anesthetics (lidocaine-like) or anti-arrhythmics (Class I). The bulky aliphatic chain provides high lipophilicity, facilitating membrane penetration and potential blockage of voltage-gated sodium channels.

-

Experimental Use : Used in research to study the effect of N-alkyl steric bulk on the metabolic stability of amino-amide drugs.

Herbicide Development

While not a commercial herbicide itself, the molecule belongs to the

-

Mechanism : Compounds in this class typically inhibit the synthesis of Very Long Chain Fatty Acids (VLCFA).

-

Safener Potential : The steric hindrance mimics certain herbicide safeners, potentially protecting crops from thiocarbamate herbicide injury.

Safety & Toxicology

Hazard Classification :

-

Skin Sensitization : High risk of allergic contact dermatitis. The chloroacetyl group reacts with cysteine residues in skin proteins (haptenization).

-

Acute Toxicity : Likely harmful if swallowed or inhaled.

-

Handling Protocol :

-

PPE : Double nitrile gloves, chemical safety goggles, and lab coat.

-

Containment : All weighing and transfers must occur inside a certified chemical fume hood.

-

Decontamination : Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating chloride before disposal.

-

References

-

United States Patent 4,277,498 . (1981). Amino-N-alkyl-acetamide derivatives and their use. (Primary source for the synthesis and application of 2-amino-N-(1,1-dimethylhexyl)acetamide and its chloro-precursor).

-

PrepChem . Synthesis of 2-amino-N-(1,1-dimethylhexyl)acetamide. (Detailed experimental procedure for the Ritter reaction and amination).

-

Chemical Abstracts Service (CAS) . Registry Number 65822-42-6 (Amino-derivative).[1] (Verifies the identity of the downstream product A-643C).

-

Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Mononitriles. Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational reference for the synthesis mechanism).

Sources

Structural and Synthetic Profiling of 2-chloro-N-(1,1-dimethylhexyl)acetamide: A Key Intermediate in Neuropharmacological Drug Development

Executive Summary

In the landscape of neuropharmacological drug design, the strategic introduction of steric bulk is a fundamental technique to modulate pharmacokinetics and prevent premature enzymatic degradation. 2-chloro-N-(1,1-dimethylhexyl)acetamide is a highly specialized aliphatic chloroacetamide that serves as the critical synthetic precursor to 2-amino-N-(1,1-dimethylhexyl)acetamide (widely known as the investigational antidepressant A 643C ).

This whitepaper provides an in-depth technical analysis of the molecular architecture, physicochemical properties, and the self-validating synthetic methodologies required to isolate this sterically hindered intermediate. By utilizing a modified Ritter reaction pathway, chemists can bypass the limitations of direct amination, ensuring a high-purity profile for downstream Active Pharmaceutical Ingredient (API) synthesis.

Molecular Architecture & Physicochemical Profiling

The structural identity of 2-chloro-N-(1,1-dimethylhexyl)acetamide is defined by two distinct functional domains:

-

The 1,1-dimethylhexyl Motif: A highly lipophilic, 8-carbon aliphatic chain featuring a quaternary alpha-carbon. This massive steric bulk acts as a "pharmacokinetic shield," protecting the adjacent amide bond from cleavage by non-specific amidases and peptidases in vivo.

-

The

-Chloroacetamide Core: A highly reactive electrophilic center. The electron-withdrawing nature of the adjacent carbonyl group lowers the LUMO energy of the C-Cl bond, making it exceptionally susceptible to SN2 nucleophilic attack during downstream amination.

Quantitative Data Summary

Table 1: Physicochemical Properties of 2-chloro-N-(1,1-dimethylhexyl)acetamide

| Property | Value | Rationale / Structural Significance |

| Molecular Formula | C10H20ClNO | Confirmed via mass spectrometry for the intermediate. |

| Molecular Weight | 205.73 g/mol | Optimal low-molecular-weight precursor for CNS-active drugs. |

| Lipophilicity (LogP) | ~3.5 | Driven entirely by the hydrophobic 8-carbon alkyl chain. |

| Steric Hindrance | Extreme (at N- | 1,1-dimethyl substitution prevents enzymatic degradation. |

| H-Bond Donors | 1 (N-H) | Critical for target receptor binding in the final API. |

| H-Bond Acceptors | 1 (C=O) | Participates in dipole-dipole interactions. |

Synthetic Methodology: The Ritter-Chloroacetonitrile Pathway

The synthesis of sterically hindered tert-alkylamines is notoriously difficult via standard substitution due to competing elimination reactions. The most effective route to 2-chloro-N-(1,1-dimethylhexyl)acetamide is the Ritter Reaction , utilizing 2-methylheptan-2-ol and chloroacetonitrile (1[1]).

Mechanistic Causality

Why synthesize the chloro-intermediate instead of performing a direct Ritter reaction with aminoacetonitrile? Attempting a direct Ritter reaction with aminoacetonitrile hydrochloride is synthetically prohibitive. In the strongly acidic medium (H2SO4) required to generate the tertiary carbocation, the primary amine is fully protonated. The resulting ammonium group exerts a powerful electron-withdrawing inductive effect (-I), which severely depletes the electron density on the nitrile nitrogen, crippling its nucleophilicity. Conversely, chloroacetonitrile remains sufficiently nucleophilic, allowing the reaction to proceed smoothly at ambient temperatures to form the nitrilium ion intermediate.

Fig 1. Mechanistic pathway of the Ritter reaction yielding the chloroacetamide intermediate.

Optimized Experimental Protocol (Self-Validating System)

To ensure high purity and reproducibility, the following self-validating protocol must be strictly adhered to. Safety Note: Chloroacetonitrile is a lachrymator and highly toxic; perform all steps in a certified fume hood.

Step 1: Reagent Preparation & Acid Catalysis

-

In a dry 250 mL round-bottom flask, dissolve 0.1 mol (13.0 g) of 2-methylheptan-2-ol and 0.11 mol of chloroacetonitrile in 60 mL of glacial acetic acid.

-

Causality: Acetic acid dissolves both the alcohol and the nitrile, acting as a moderate ionizing medium that stabilizes the carbocation without acting as a competing nucleophile.

-

-

Cool the mixture to 0–5 °C using an ice-salt bath.

-

Slowly add 12 mL of concentrated sulfuric acid dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

-

Causality: The formation of the tertiary carbocation is highly exothermic. Uncontrolled temperature spikes will lead to the elimination of the alcohol to an olefin (alkene) or runaway polymerization of the nitrile.

-

Step 2: Reaction Propagation & Self-Validation 4. Remove the ice bath and allow the mixture to warm to 25–30 °C. Stir continuously for 2 to 4 hours. 5. Self-Validation Step: Withdraw a 0.1 mL aliquot, quench in 1 mL of water, extract with 1 mL of ethyl acetate, and perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The complete disappearance of the alcohol spot (visualized via KMnO4 stain) validates that the reaction has reached completion, preventing downstream purification failures.

Step 3: Quenching & Isolation 6. Pour the validated reaction mixture into 300 mL of vigorously stirred ice-water.

-

Causality: Water rapidly hydrolyzes the intermediate nitrilium ion into the final amide. The ice mass prevents thermal degradation during the highly exothermic dilution of sulfuric acid.

-

Extract the aqueous phase with diethyl ether (3 × 100 mL). Wash the combined organic layers with saturated NaHCO3 until CO2 evolution ceases (neutralizing residual acetic/sulfuric acid).

-

Dry over anhydrous MgSO4, filter, and evaporate under reduced pressure to yield crude 2-chloro-N-(1,1-dimethylhexyl)acetamide. Recrystallize from hexane/ethyl acetate.

Downstream Application: Synthesis of Investigational Antidepressant A 643C

The purified 2-chloro-N-(1,1-dimethylhexyl)acetamide is the direct precursor to A 643C , an investigational antidepressant characterized in the 1980s (2[2]). The final transformation requires the displacement of the

Amination Causality: Direct amination with aqueous ammonia often fails due to the extreme lipophilicity of the 1,1-dimethylhexyl chain. Using ethanolic ammonia or a Gabriel synthesis approach ensures a homogeneous reaction mixture, driving the SN2 nucleophilic substitution to completion and preventing the formation of secondary/tertiary amine byproducts.

Fig 2. Two-step synthesis workflow from precursor alcohol to the investigational API A 643C.

Table 2: Comparative Synthesis Pathways for A 643C

| Pathway | Reagents | Intermediate | Overall Yield | Purity Profile |

| Direct Ritter | Aminoacetonitrile HCl + Alcohol | None (Direct) | 40-50% | Low (Amine protonation limits nucleophilicity) |

| Two-Step (Preferred) | Chloroacetonitrile + Alcohol | 2-chloro-N-(1,1-dimethylhexyl)acetamide | 75-80% | High (Intermediate easily purified via crystallization) |

Conclusion

The molecule 2-chloro-N-(1,1-dimethylhexyl)acetamide exemplifies the intersection of robust synthetic organic chemistry and rational drug design. By leveraging the Ritter reaction with chloroacetonitrile, chemists can efficiently install a highly sterically hindered aliphatic chain while preserving a reactive site for subsequent amination. This two-step methodology remains the gold standard for generating high-purity tert-alkylamine derivatives for neuropharmacological screening.

References

-

A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile | Source: Organic-Chemistry.org / Synthesis | 1

-

A 643C | Antidepressant | Source: MedChemExpress | 2

-

Synthesis of 2-amino-N-(1,1-dimethylhexyl)acetamide | Source: PrepChem.com | 3

Sources

Comprehensive Technical Guide on 2-Chloro-N-(1,1-dimethylhexyl)acetamide: Synthesis, Characterization, and CNS Drug Precursor Dynamics

Executive Summary

In medicinal chemistry, the strategic introduction of steric bulk around labile bonds is a fundamental technique for improving the pharmacokinetic profile of central nervous system (CNS) therapeutics. 2-Chloro-N-(1,1-dimethylhexyl)acetamide serves as a critical electrophilic intermediate in this paradigm. While it is primarily utilized as a precursor to active pharmaceutical ingredients (APIs) like 2-amino-N-(1,1-dimethylhexyl)acetamide, understanding its synthesis, structural logic, and reactivity is essential for optimizing downstream yields.

This whitepaper provides a field-proven, self-validating framework for the synthesis, analytical characterization, and pharmacological application of this specific chloroacetamide intermediate.

Chemical Identity & Structural Logic

A common point of confusion in chemical databases is the assignment of CAS numbers for transient or proprietary intermediates. While the downstream aminated API is formally registered under CAS No. 65822-42-6 [1], the direct chloro-precursor, 2-chloro-N-(1,1-dimethylhexyl)acetamide , is frequently maintained as an unassigned synthetic intermediate in patent literature (e.g., US Patent 4,277,498 [2]).

Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | 2-chloro-N-(2-methylheptan-2-yl)acetamide |

| Molecular Formula | C₁₀H₂₀ClNO |

| Molecular Weight | 205.73 g/mol |

| CAS Number | Unassigned (Precursor to CAS 65822-42-6) |

| Structural Features | Highly branched tertiary alkyl tail; electrophilic α-chloroamide |

| Estimated LogP | ~3.2 (Highly lipophilic, suitable for BBB penetration) |

The Causality of Structural Design

Why utilize a 1,1-dimethylhexyl (tert-octyl-like) group? In drug design, primary and secondary amides are highly susceptible to enzymatic cleavage by peptidases in the liver and blood serum. By placing a gem-dimethyl group directly adjacent to the amide nitrogen, we create massive steric hindrance. This "steric shield" prevents enzymes from accessing the amide bond, drastically increasing the molecule's in vivo half-life [2].

Mechanistic Synthesis & Experimental Protocols

Standard amidation (reacting chloroacetyl chloride with 1,1-dimethylhexylamine) is highly inefficient due to the severe steric clash at the tertiary amine. To bypass this, we employ the Ritter Reaction [3], which constructs the sterically hindered amide bond via a planar carbocation intermediate.

Protocol 1: Synthesis via the Ritter Reaction

This protocol is a self-validating system: the generation of a stable tertiary carbocation ensures that no primary or secondary alcohol side-reactions occur, driving the reaction exclusively toward the target amide.

-

Precursor Assembly: In a dry, 250 mL round-bottom flask, dissolve 0.1 mol of 2-methylheptan-2-ol and 0.1 mol of chloroacetonitrile in 60 mL of glacial acetic acid. Maintain the system at 25°C.

-

Acid Catalysis (Carbocation Generation): Add 12 mL of concentrated sulfuric acid (H₂SO₄) dropwise over 30 minutes.

-

Causality Check: Slow addition is critical. Rapid addition causes thermal runaway, leading to the elimination of the alcohol into an alkene (dehydration) rather than substitution. The strong acid protonates the alcohol, ejecting water to form a highly stable 1,1-dimethylhexyl tertiary carbocation.

-

-

Nitrilium Ion Formation: Stir the mixture for 2 hours at 25°C–30°C. The nitrogen lone pair of chloroacetonitrile attacks the planar carbocation, forming a nitrilium intermediate.

-

Hydrolysis & Isolation: Pour the mixture vigorously into 300 mL of ice-water.

-

Causality Check: The aqueous quench rapidly hydrolyzes the nitrilium ion into the target secondary amide. Extract the aqueous phase with diethyl ether (3 × 200 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid, dry over anhydrous MgSO₄, and evaporate to yield 2-chloro-N-(1,1-dimethylhexyl)acetamide.

-

Protocol 2: Downstream Amination (SN2 Pathway)

To convert the intermediate into the active API (CAS 65822-42-6) [1].

-

Amination: Dissolve the isolated 2-chloro-N-(1,1-dimethylhexyl)acetamide in absolute ethanol. Introduce a 10-fold molar excess of anhydrous ammonia (NH₃) gas.

-

SN2 Substitution: Heat the reaction mixture in a sealed pressure tube at 60°C for 4 hours.

-

Causality Check: The primary chloride is highly susceptible to SN2 substitution. The massive steric bulk of the 1,1-dimethylhexyl group shields the amide carbonyl from nucleophilic attack, ensuring absolute regioselectivity. The vast excess of ammonia prevents over-alkylation (the formation of secondary/tertiary amines).

-

-

Purification: Evaporate the solvent, basify the aqueous phase with 10 N NaOH, extract with ether, and dry to yield 2-amino-N-(1,1-dimethylhexyl)acetamide.

Caption: Synthetic workflow from precursor assembly to the final aminated pharmacological agent.

Analytical Characterization Data

To ensure the integrity of the synthesized 2-chloro-N-(1,1-dimethylhexyl)acetamide before proceeding to downstream amination, the following analytical parameters must be validated.

| Analytical Method | Target Parameter | Expected Signal / Value | Structural Correlation |

| ¹H NMR (CDCl₃) | -CH₂-Cl | Singlet, ~4.00 ppm (2H) | Deshielding by adjacent electronegative Cl and carbonyl |

| ¹H NMR (CDCl₃) | -NH- | Broad singlet, ~6.50 ppm (1H) | Amide proton, exchangeable with D₂O |

| ¹H NMR (CDCl₃) | -C(CH₃)₂- | Singlet, ~1.35 ppm (6H) | Gem-dimethyl group on the alpha carbon |

| IR Spectroscopy | Amide I (C=O) | Strong peak, ~1650 cm⁻¹ | Carbonyl stretch characteristic of secondary amides |

| IR Spectroscopy | C-Cl stretch | Medium peak, ~700 cm⁻¹ | Aliphatic carbon-chlorine bond confirmation |

| Mass Spec (ESI+) | [M+H]⁺ | m/z 206.1 | Confirmation of molecular weight (Theoretical: 205.73) |

Pharmacological Relevance & Downstream Applications

The ultimate goal of synthesizing 2-chloro-N-(1,1-dimethylhexyl)acetamide is its conversion into aminoacetamides, which are heavily researched for their anticonvulsant and antidepressant properties [2].

The structural logic built into the intermediate directly dictates the pharmacokinetic success of the final drug. The aliphatic hexyl chain acts as a lipophilic anchor, driving the LogP up to a range optimal for crossing the Blood-Brain Barrier (BBB). Simultaneously, the gem-dimethyl group acts as a metabolic shield.

Caption: Logical relationship between the intermediate's structural features and downstream pharmacological efficacy.

References

-

PrepChem Database. "Synthesis of 2-amino-N-(1,1-dimethylhexyl)acetamide." PrepChem. Available at:[Link]

- U.S. Patent Office. "US Patent 4,277,498A: Aminoacetamides." Google Patents, 1981.

-

Organic Chemistry Portal. "Ritter Reaction: Mechanism and Recent Literature." Organic Chemistry Portal. Available at: [Link]

"2-chloro-N-(1,1-dimethylhexyl)acetamide" spectroscopic data (NMR, IR, MS)

Technical Characterization of Sterically Hindered -Chloroacetamides

Case Study: 2-chloro-N-(1,1-dimethylhexyl)acetamide

Abstract

This technical guide provides a comprehensive spectroscopic profile and characterization framework for 2-chloro-N-(1,1-dimethylhexyl)acetamide (CAS: Not Listed/Analogous to NSC Series). As a tertiary-alkyl derivative of chloroacetamide, this compound represents a class of lipophilic alkylating agents often utilized as intermediates in herbicide synthesis (chloroacetanilides) and pharmaceutical linker chemistry. This document synthesizes predictive chemometric data with experimental precedents from structural analogs (N-tert-butyl-2-chloroacetamide) to establish a rigorous identification standard.

Structural Context & Synthesis Pathway[1][2][3]

The molecule consists of a reactive

Chemical Structure:

-

IUPAC Name: 2-chloro-N-(2-methylheptan-2-yl)acetamide

-

Molecular Formula:

-

Molecular Weight: 205.72 g/mol

1.1 Synthetic Workflow

The synthesis typically follows a Schotten-Baumann protocol or a Ritter reaction, necessitating specific purification steps to remove the hydrochloride salts.

Figure 1: Synthetic pathway via nucleophilic acyl substitution.[1] The steric hindrance of the amine requires controlled temperature (0°C) to prevent bis-acylation or elimination side reactions.

Infrared Spectroscopy (Vibrational Analysis)

The IR spectrum is dominated by the amide functionalities and the carbon-chlorine bond. Due to the tertiary alkyl group, the N-H stretching frequency is sharp and non-associated in dilute solutions, though hydrogen bonding broadens it in neat samples.

Methodology: FTIR (ATR or KBr Pellet) Key Diagnostic Bands:

| Functional Group | Wavenumber ( | Intensity | Mode | Structural Insight |

| N-H | 3300 - 3420 | Medium | Stretch | Secondary amide. Higher frequency indicates steric shielding from H-bonding. |

| C-H (Alkyl) | 2960 - 2850 | Strong | Stretch | Characteristic of the gem-dimethyl and hexyl chain ( |

| C=O (Amide I) | 1660 - 1680 | Very Strong | Stretch | The carbonyl is slightly shifted upfield due to the electron-withdrawing |

| N-H (Amide II) | 1530 - 1550 | Strong | Bend | N-H deformation coupled with C-N stretch. |

| C-N | 1250 - 1280 | Medium | Stretch | Amide III band. |

| C-Cl | 680 - 750 | Medium/Strong | Stretch | Diagnostic for chloroacetamide; often distinct in the fingerprint region. |

Analyst Note: The "Amide I" band is the critical quality attribute. If a peak appears >1700

, suspect hydrolysis to the carboxylic acid or presence of unreacted acid chloride.

Nuclear Magnetic Resonance (NMR)[1][4][5][6]

NMR provides the definitive structural proof. The lack of symmetry in the hexyl chain distinguishes it from simpler tert-butyl analogs.

3.1

H NMR Data (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Mechanistic Explanation |

| 6.40 - 6.60 | Broad Singlet | 1H | NH | Amide proton. Broadened by quadrupole relaxation of |

| 3.98 | Singlet | 2H | Deshielded by both the carbonyl anisotropy and the electronegative chlorine. | |

| 1.35 | Singlet | 6H | Gem-dimethyl group directly attached to the nitrogen-bearing carbon. Sharp singlet. | |

| 1.70 - 1.80 | Multiplet | 2H | Methylene group adjacent to the quaternary center. | |

| 1.25 - 1.35 | Multiplet | 6H | Bulk methylene chain. | |

| 0.88 | Triplet | 3H | Terminal methyl group of the hexyl chain. |

3.2

C NMR Data (100 MHz,

)

-

Carbonyl (

): ~165.5 ppm. (Typical amide resonance, shifted by -

-Carbon (

-

Quaternary Amine Carbon (

): ~54.0 ppm. (Deshielded by Nitrogen). -

Gem-Dimethyls: ~26.5 ppm.

-

Alkyl Chain: ~32.0, 29.5, 22.8, 14.1 ppm (Terminal

).

Mass Spectrometry (MS)[1][7][8]

Mass spectrometry confirms the molecular weight and the presence of the chlorine atom (distinct isotopic pattern).

-

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (for LC-MS).

-

Molecular Ion (

): m/z 205. -

Isotopic Pattern: A characteristic 3:1 ratio at m/z 205 (

) and 207 (

4.1 Fragmentation Logic (EI)

Fragmentation is driven by

Figure 2: Proposed fragmentation pathways. The formation of the stable tertiary carbocation (m/z 113) is expected to be the base peak or a major fragment.

Experimental Protocols

To ensure reproducibility, the following protocols for sample preparation are recommended.

5.1 NMR Preparation

-

Solvent: Deuterated Chloroform (

) is preferred. If solubility issues arise due to the lipophilic tail, use -

Concentration: Dissolve 10-15 mg of sample in 0.6 mL of solvent.

-

Reference: Calibrate to TMS (0.00 ppm) or residual

(7.26 ppm).

5.2 Mass Spectrometry (GC-MS)

-

Inlet Temperature: 250°C.

-

Column: HP-5MS or equivalent non-polar column.

-

Gradient: 60°C (hold 1 min)

280°C at 20°C/min. -

Note: The compound is thermally stable enough for GC, but ensure the liner is clean to prevent thermal degradation of the chloroacetyl moiety.

References

-

National Institute of Standards and Technology (NIST). Mass Spectral Library: Chloroacetamide Derivatives. NIST Standard Reference Data.[2] [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Authoritative text for amide IR/NMR shift rules).

-

PubChem. Compound Summary: 2-chloro-N-tert-butylacetamide (Analog). National Library of Medicine. [Link][3]

-

SDBS. Spectral Database for Organic Compounds. AIST, Japan.[5] (Source for general amide fragmentation patterns). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. N-tert-Butylacetamide [webbook.nist.gov]

- 3. N-tert-butyl-2-chloroacetamide | C6H12ClNO | CID 222440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetamide, 2-chloro- [webbook.nist.gov]

Technical Guide: Solubility Profile & Solvent Selection for 2-chloro-N-(1,1-dimethylhexyl)acetamide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-chloro-N-(1,1-dimethylhexyl)acetamide (CAS: Derivative of 79-07-2). As a specialized

This document moves beyond basic data listing to establish a predictive solubility framework and self-validating experimental protocols . Researchers will find critical insights into solvent compatibility, reactivity risks associated with the electrophilic

Physicochemical Analysis & Structural Logic

To accurately predict solubility without empirical data for every solvent, we must deconstruct the molecule into its functional pharmacophores.

Structural Decomposition

The molecule

-

Polar Electrophilic Head (

-Chloroacetamide):-

Functionality: Hydrogen bond donor (Amide N-H) and acceptor (Amide C=O).

-

Reactivity: The C-Cl bond creates a dipole and serves as an electrophilic site for

reactions. -

Solvation Preference: Polar aprotic solvents (DMSO, DMF) and moderately polar solvents (Acetone, DCM).

-

-

Lipophilic Steric Tail (1,1-Dimethylhexyl):

-

Structure: A tertiary octyl-like chain (

). -

Effect: The "1,1-dimethyl" branching introduces significant steric hindrance around the amide nitrogen, disrupting intermolecular hydrogen bonding lattice networks.

-

Solvation Preference: Non-polar to low-polarity solvents (Hexane, Toluene, Ethers).

-

Predicted Physicochemical Properties

-

LogP (Octanol/Water Partition Coeff.): Estimated ~2.5 – 3.2. (High lipophilicity due to the C8 chain).

-

Physical State: Likely a low-melting solid or viscous oil at room temperature. The tertiary branching reduces crystal packing efficiency compared to linear

-octyl analogs. -

Water Solubility: Negligible (< 100 mg/L) .[1] The hydrophobic effect of the alkyl tail overwhelms the polar amide head.

Solubility Matrix & Solvent Selection

The following matrix categorizes solvents based on Hansen Solubility Parameters (HSP) logic, balancing Dispersion (

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvents | Solubility Prediction | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Perfect match for the polar chloro-head; high dispersion forces solvate the tail. |

| Aromatics | Toluene, Xylene | Good to Excellent | |

| Esters/Ketones | Ethyl Acetate, Acetone | Good | Dipole-dipole interactions with the amide carbonyl; moderate dispersion for the tail. |

| Alcohols | Methanol, Ethanol, IPA | Moderate to Good | Soluble due to H-bonding, but solubility decreases as alcohol chain length increases (unless heated). |

| Ethers | THF, MTBE, Diethyl Ether | Good | Excellent for the alkyl tail; moderate interaction with the amide. |

| Alkanes | Hexane, Heptane, Cyclohexane | Moderate (Temp. Dependent) | Soluble at high temps. Likely poor at RT if the compound is a solid (Anti-solvent candidate). |

| Water | Water | Insoluble | Hydrophobic effect dominates. Used as an anti-solvent. |

Reactivity Warning: Solvents to Avoid

The

-

Primary/Secondary Amines: DO NOT USE. Rapid

substitution will occur, displacing the chloride. -

Thiols/Sulfides: DO NOT USE. High risk of thioether formation.

-

Pyridine: May form pyridinium salts upon prolonged heating.

Experimental Protocols (Self-Validating Systems)

Since specific literature data is rare, researchers must validate solubility empirically. Use these tiered protocols.

Protocol A: Rapid Visual Solubility Screening (Tier 1)

Objective: Determine approximate solubility range (Soluble, Sparingly Soluble, Insoluble).

-

Preparation: Weigh 10 mg of substance into a 4 mL clear glass vial.

-

Solvent Addition: Add 100

L of solvent (Target: 100 mg/mL). -

Observation:

-

Clear Solution: Solubility > 100 mg/mL.

-

Cloudy/Solid Remains: Proceed to step 4.

-

-

Dilution: Add solvent in 100

L increments until clear or total volume reaches 2 mL (5 mg/mL). -

Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block).

-

Clear upon heating + Precipitate upon cooling:Ideal Recrystallization Solvent.

-

Protocol B: Quantitative HPLC Determination (Tier 2)

Objective: Precise saturation concentration (

-

Saturation: Add excess solid to 5 mL of solvent in a sealed vial.

-

Equilibration: Stir at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.22

m PTFE syringe filter (Do not use Nylon; it may adsorb the amide). -

Analysis: Dilute filtrate 100-fold with Acetonitrile and inject into HPLC.

-

Column: C18 Reverse Phase.

-

Mobile Phase: 60:40 ACN:Water (Isocratic).

-

Detection: UV at 210 nm (Amide band).

-

Application Workflows

Workflow Visualization

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

Figure 1: Decision logic for solvent selection emphasizing reactivity checks and solubility pairing.

Recrystallization Strategy

Given the amphiphilic nature, a binary solvent system is recommended for purification:

-

System 1 (Polar/Non-polar): Dissolve in minimal hot Ethyl Acetate ; add Hexane dropwise until turbid. Cool to 4°C.

-

System 2 (Protice/Aqueous): Dissolve in hot Ethanol or Methanol ; add Water dropwise. (Note: Ensure temperature is not excessive to prevent hydrolysis).

Extraction Strategy

For extracting the compound from an aqueous reaction mixture:

-

Primary Choice: Dichloromethane (DCM) . It is heavier than water and solubilizes the chloroacetamide efficiently.

-

Secondary Choice: Ethyl Acetate . Good alternative if chlorinated solvents must be avoided, though some water co-extraction occurs.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Standard reference for solubility prediction logic).

-

Sigma-Aldrich. (n.d.). 2-Chloroacetamide Safety Data Sheet. Retrieved from (Base structural analog properties).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Theoretical grounding for solvent-solute interactions).

Sources

Mechanistic Evaluation and Pharmacological Potential of 2-chloro-N-(1,1-dimethylhexyl)acetamide

Technical Whitepaper | Series: Covalent Inhibitor Scaffolds

Executive Summary

This technical guide evaluates the biological potential of 2-chloro-N-(1,1-dimethylhexyl)acetamide , a lipophilic electrophile belonging to the

This structural nuance suggests a dual pharmacological profile:

-

Agrochemical Potential: A predicted inhibitor of Very Long Chain Fatty Acid (VLCFA) elongases, specifically targeting the ketoacyl-CoA synthase (KCS) complex.

-

Chemoproteomic Utility: A "bulky" covalent probe designed to map hydrophobic pockets containing cryptic cysteine residues, offering greater metabolic stability than linear N-alkyl analogs due to steric hindrance at the nitrogen.

Chemical Biology & Reactivity Profile

The core biological activity of this molecule is driven by the chloroacetamide warhead , which acts as an alkylating agent.

2.1 The Warhead Mechanism (

Alkylation)

The 2-chloroacetamide moiety is a soft electrophile. It reacts preferentially with soft nucleophiles, most notably the thiolate anion (

-

Leaving Group: Chloride (

). -

Electrophilic Center: The

-carbon (adjacent to the carbonyl). -

Steric Influence: The 1,1-dimethylhexyl group provides steric bulk proximal to the amide nitrogen. While this does not directly block the

-carbon, it restricts the conformational freedom of the molecule, potentially increasing selectivity for deep, hydrophobic pockets over solvent-exposed cysteines.

2.2 Visualization: Covalent Modification Mechanism

Figure 1: Mechanism of irreversible cysteine alkylation by 2-chloro-N-(1,1-dimethylhexyl)acetamide.

Predicted Biological Targets

Based on Structure-Activity Relationship (SAR) data from the chloroacetamide class, two primary biological activities are predicted.

3.1 Primary Target: VLCFA Elongases (KCS Inhibition)

In plant biology, chloroacetamides are potent inhibitors of Ketoacyl-CoA Synthase (KCS) , the condensing enzyme in the fatty acid elongation complex.

-

Mechanism: The inhibitor covalently binds to a conserved cysteine (e.g., Cys223 in A. thaliana KCS) at the active site.

-

Effect: Blocks the synthesis of Very Long Chain Fatty Acids (

), preventing wax formation and cell division. -

Role of 1,1-dimethylhexyl: The lipophilic tail mimics the fatty acyl substrate, guiding the warhead into the hydrophobic elongation tunnel.

3.2 Secondary Target: Covalent Fragment Screening

In drug discovery, this molecule serves as a Covalent Fragment .

-

Application: Screening against "undruggable" targets (e.g., KRAS, transcription factors).

-

Logic: The bulky 1,1-dimethylhexyl group prevents non-specific reaction with surface cysteines (a common issue with iodoacetamide), forcing the molecule to find a complementary hydrophobic pocket before reacting.

Experimental Protocols

To validate the biological activity, the following self-validating workflows are recommended.

Protocol A: In Chemico Glutathione (GSH) Reactivity Assay

Purpose: To determine the intrinsic electrophilicity and half-life (

Materials:

-

Test Compound (10 mM in DMSO)

-

Reduced Glutathione (GSH)

-

Phosphate Buffer (pH 7.4)

-

LC-MS/MS

Step-by-Step Methodology:

-

Preparation: Dilute Test Compound to 50

and GSH to 500 -

Incubation: Incubate at 37°C.

-

Sampling: Aliquot samples at

min. -

Quenching: Stop reaction with 1% Formic Acid.

-

Analysis: Monitor the disappearance of the parent mass and appearance of the GSH-Adduct mass via LC-MS.

-

Validation: Use Iodoacetamide as a positive control (Fast reactivity) and 2-chloroacetamide (unsubstituted) as a reference.

Protocol B: VLCFA Elongation Inhibition Assay (Microsomal)

Purpose: To quantify inhibition of KCS activity.

Step-by-Step Methodology:

-

Isolation: Isolate microsomes from leek (Allium porrum) or Arabidopsis seedlings using differential centrifugation (100,000 x g).

-

Pre-incubation: Incubate microsomes (100

protein) with Test Compound (0.1 - 100 -

Reaction Start: Add substrates: [2-

C]malonyl-CoA (10 -

Elongation: Incubate for 60 mins at 30°C.

-

Extraction: Saponify lipids (10% KOH/MeOH), acidify, and extract fatty acids with hexane.

-

Detection: Separate via Radio-TLC or Radio-HPLC.

-

Readout: Measure the ratio of C18 (substrate) to C20-C24 (products).

Visualization: Experimental Workflow

Figure 2: Sequential workflow for validating electrophilic activity and enzymatic inhibition.

Comparative Data Analysis

The following table summarizes predicted activity based on the structural features of the "1,1-dimethylhexyl" tail compared to standard references.

| Compound Class | N-Substituent | Lipophilicity (cLogP) | Reactivity (GSH) | Metabolic Stability | Predicted VLCFA IC50 |

| Reference | 2-Chloroacetamide | Low (< 0.5) | Moderate | Low | > 100 |

| Herbicide | 2,6-Diethylphenyl (Alachlor) | High (~3.5) | Low (Steric shield) | High | 10 - 100 nM |

| Target Molecule | 1,1-Dimethylhexyl | High (~3.8) | Moderate-Low | High | 0.1 - 1.0 |

| Probe | n-Octyl | High (~3.2) | High (Accessible) | Low (Amidase labile) | 1 - 10 |

-

Interpretation: The 1,1-dimethylhexyl group offers a "sweet spot." It is lipophilic enough to enter the KCS active site but possesses enough steric bulk (branching at the C1 position) to resist rapid degradation by amidases, unlike the linear n-octyl analog.

Safety & Handling (Critical)

-

Hazard: As an

-chloroacetamide, this compound is a potent skin sensitizer and potential alkylating mutagen. -

Containment: All weighing must occur in a fume hood.

-

Deactivation: Spills should be treated with a solution of 10% sodium thiosulfate (nucleophilic scavenger) to quench the alkylating warhead.

References

-

Matthes, B., Schmalfuß, J., & Böger, P. (1998).[2][3] Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants.[2][3] Zeitschrift für Naturforschung C, 53(11-12), 1004-1011. Link

-

Eckermann, C., et al. (2003).[4] Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases.[3][5] Phytochemistry, 64(6), 1045-1054. Link

-

Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature, 534(7608), 570-574. Link

-

Jablonkai, I. (2003).[6] Alkylating reactivity and herbicidal activity of chloroacetamides.[6] Pest Management Science, 59(4), 443-450.[7] Link

-

Stamper, C.R., et al. (2023). Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future.[4] Weed Technology, 37(6). Link(Note: Generalized link to journal landing for verification)

Sources

- 1. researchgate.net [researchgate.net]

- 2. znaturforsch.com [znaturforsch.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Very long chain fatty acid–inhibiting herbicides: Current uses, site of action, herbicide-resistant weeds, and future | Weed Technology | Cambridge Core [cambridge.org]

- 5. researchgate.net [researchgate.net]

- 6. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Versatility of 2-chloro-N-(1,1-dimethylhexyl)acetamide: A Gateway to Novel Molecular Architectures

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

2-chloro-N-(1,1-dimethylhexyl)acetamide, a member of the α-haloacetamide family, stands as a pivotal yet under-explored precursor in the landscape of organic synthesis. Its intrinsic chemical reactivity, characterized by a susceptible α-chloro group, renders it a versatile building block for the construction of elaborate molecular structures. This guide provides a comprehensive exploration of the synthesis, reactivity, and synthetic potential of 2-chloro-N-(1,1-dimethylhexyl)acetamide. We will delve into the mechanistic underpinnings of its reactions, furnish detailed experimental protocols, and illuminate its role in the generation of novel compounds with potential applications in medicinal chemistry and materials science. This document is intended to serve as a technical resource, empowering researchers to harness the synthetic power of this valuable intermediate.

Introduction: The Strategic Importance of α-Chloroacetamides

N-substituted 2-chloroacetamides are a class of organic compounds of significant interest due to their dual functionality.[1] The amide moiety provides a stable structural core, while the reactive carbon-chlorine bond serves as a handle for introducing a wide array of functional groups through nucleophilic substitution.[2] This unique combination has established α-chloroacetamides as crucial intermediates in the synthesis of a diverse range of biologically active molecules, including compounds with analgesic, antimicrobial, and antidepressant properties.[1] The reactivity of the C-Cl bond facilitates the construction of more complex molecular architectures, making these compounds indispensable tools for synthetic chemists.[2]

The subject of this guide, 2-chloro-N-(1,1-dimethylhexyl)acetamide, incorporates a bulky, sterically hindered tertiary alkyl group (a tert-octyl group). This structural feature is anticipated to influence its reactivity and the properties of its downstream derivatives, potentially offering unique advantages in specific synthetic applications.

Synthesis of 2-chloro-N-(1,1-dimethylhexyl)acetamide: A Foundational Protocol

The most direct and widely employed method for the synthesis of N-substituted 2-chloroacetamides is the nucleophilic acyl substitution reaction between a primary or secondary amine and chloroacetyl chloride.[1][2] This reaction is typically performed in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[1]

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic attack of the nitrogen atom of 1,1-dimethylhexylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a chloride ion, followed by deprotonation of the nitrogen by a base, yields the final amide product.

Sources

Technical Guide: Stability & Degradation of 2-Chloro-N-(1,1-dimethylhexyl)acetamide

This technical guide provides a comprehensive analysis of the stability and degradation pathways of 2-chloro-N-(1,1-dimethylhexyl)acetamide , a critical intermediate often encountered in the synthesis of sterically hindered amino-acetamide anti-arrhythmic agents (e.g., analogs of lidocaine or A-643C).

Given its structure—an

Executive Summary & Chemical Identity

2-chloro-N-(1,1-dimethylhexyl)acetamide is an electrophilic alkylating agent. In drug development, it serves as a key intermediate for introducing the amino-acetamide pharmacophore. Due to the

-

Chemical Structure :

-

Molecular Weight : ~205.7 g/mol

-

Key Reactivity :

alkylation (primary mode), Amide hydrolysis (secondary mode). -

Steric Context : The 1,1-dimethylhexyl (tertiary octyl) group provides significant steric shielding to the amide nitrogen, retarding enzymatic or hydrolytic cleavage of the amide bond compared to linear

-alkyl analogs.

Physicochemical Stability Profile

Hydrolytic Stability

The molecule exhibits a pH-dependent stability profile. The electron-withdrawing chlorine atom activates the carbonyl carbon, but the bulky

-

Acidic pH (< 4) : The amide bond is relatively stable due to steric hindrance preventing the approach of water to the carbonyl. However, the ether/alkyl chain is stable.

-

Neutral pH (6-8) : Slow hydrolysis of the C-Cl bond occurs, generating the

-hydroxy impurity (Glycolamide derivative). -

Basic pH (> 10) : Rapid degradation occurs via two competing pathways:

-

Substitution :

-

Amide Hydrolysis : At elevated temperatures, hydroxide attacks the carbonyl, cleaving the molecule into Chloroacetic acid and 1,1-dimethylhexylamine .

-

Substitution :

Thermal & Photostability

-

Thermal : Generally stable up to 80°C in solid state. In solution (DMSO/DMAc), prolonged heating (>100°C) can induce self-alkylation or HCl elimination if trace moisture is present.

-

Photolytic : The C-Cl bond is susceptible to homolytic cleavage under UV irradiation (254 nm), generating radical species that abstract hydrogen, leading to N-(1,1-dimethylhexyl)acetamide (dechlorinated analog).

Degradation Pathways (Mechanistic View)

The degradation logic follows three primary vectors: Nucleophilic attack (Hydrolysis), Radical mechanism (Photolysis), and Bond Cleavage (Amide hydrolysis).

Pathway A: Nucleophilic Substitution (Major)

Water or Hydroxide acts as a nucleophile attacking the

Pathway B: Amide Hydrolysis (Minor/Harsh Conditions)

Sterically hindered, requires high activation energy.

Pathway C: Photodechlorination

Visualization of Pathways

Caption: Mechanistic degradation map of 2-chloro-N-(1,1-dimethylhexyl)acetamide under stress conditions.

Experimental Protocols (Self-Validating Systems)

Stress Testing Protocol

To validate the stability profile, perform the following forced degradation study. This protocol ensures mass balance closure.

| Stress Condition | Reagent / Condition | Duration | Target Degradation | Rationale |

| Acid Hydrolysis | 0.1 N HCl | 24h @ 60°C | 10-20% | Assess amide bond resilience. |

| Base Hydrolysis | 0.1 N NaOH | 4h @ RT | 10-20% | Assess C-Cl susceptibility ( |

| Oxidation | 3% | 24h @ RT | < 10% | Check for N-oxide formation (unlikely for amides). |

| Thermal | Solid state / 80°C | 7 days | < 5% | Simulate accelerated storage. |

| Photolytic | 1.2 million lux hours | -- | Variable | Confirm light sensitivity of C-Cl bond. |

Analytical Method (HPLC-UV/MS)

Objective : Separate the parent from the polar hydroxy-degradant and the non-polar amine.

-

Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 3.0mm, 3.5µm).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient :

-

0-2 min: 5% B (Hold)

-

2-10 min: 5%

95% B -

10-12 min: 95% B

-

-

Detection : UV @ 210 nm (Amide bond) and MS (ESI+, SIM for m/z 206).

-

Sample Diluent : Acetonitrile:Water (50:50). Avoid alcohols (methanol) to prevent artifact formation (metholysis of Cl).

Validation Step : Inject the "Base Hydrolysis" stress sample. You should observe the Parent (RT ~8.5 min) and an earlier eluting peak (Hydroxy-impurity, RT ~4.2 min). If the Amine forms, it may not absorb well at 210 nm; use MS or ELSD for detection.

Risk Mitigation in Drug Development

Genotoxicity Control

Since this molecule is an alkylating agent, it is a Cohort of Concern compound.

-

Control Strategy : If used as a starting material, demonstrate "Purge Factor". The subsequent reaction (amination) usually consumes the chloro-impurity.

-

Spiking Study : Spike the intermediate at 1000 ppm into the next step and measure the residual level in the isolated product to calculate the rejection efficiency.

Handling & Storage[3]

-

Storage : Store at 2-8°C in tightly sealed, light-resistant containers.

-

Solvent Compatibility : Avoid nucleophilic solvents (MeOH, EtOH) for long-term storage of stock solutions. Use Acetonitrile or DMSO.

References

-

Synthesis and Reactivity of Alpha-Chloroacetamides : Title: Synthesis of 2-amino-N-(1,1-dimethylhexyl)acetamide. Source: PrepChem / US Patent 4277498. URL: [Link]

-

Hydrolysis Mechanisms of Chloroacetamides : Title: Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Source: Environmental Science & Technology (via ResearchGate). URL: [Link]

-

Genotoxic Impurity Assessment : Title: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (ICH M7). Source: ICH Guidelines. URL: [Link]

Technical Whitepaper: Safe Handling and Risk Mitigation Strategies for 2-chloro-N-(1,1-dimethylhexyl)acetamide

Executive Summary & Chemical Profile

2-chloro-N-(1,1-dimethylhexyl)acetamide is a specialized synthetic intermediate belonging to the

While often utilized as a precursor in the synthesis of peptidomimetics or pharmacological analogs of octodrine (1,5-dimethylhexylamine), its safety profile is dominated by its capacity as a potent alkylating agent . This guide synthesizes established industrial hygiene protocols for haloacetamides with specific considerations for this molecule's lipophilicity.

Chemical Identity Table

| Property | Detail |

| Chemical Name | 2-chloro-N-(2-methylheptan-2-yl)acetamide (IUPAC variant) |

| Functional Class | |

| Molecular Formula | |

| Key Hazard | Skin Sensitizer (Category 1), Acute Toxicity (Oral/Dermal) |

| Physical State | Likely viscous oil or low-melting solid (Predicted based on MW/Lipophilicity) |

| Solubility | High in organic solvents (DCM, DMSO, Ethyl Acetate); Low in water.[1] |

Toxicological Mechanisms: The "Trojan Horse" Effect

To understand the handling requirements, one must understand the molecular mechanism of toxicity. This compound exhibits a dual-threat profile:

-

The Warhead (

-Chloro): The carbon adjacent to the carbonyl and chlorine is highly electrophilic. It undergoes -

The Vector (Lipophilic Tail): The 1,1-dimethylhexyl chain significantly increases the partition coefficient (LogP) compared to simple chloroacetamide. This allows the molecule to rapidly penetrate the lipid bilayer of the stratum corneum (skin), carrying the toxic warhead deep into systemic circulation.

Mechanism of Action Diagram

The following diagram illustrates the haptenization process where the molecule covalently binds to skin proteins, triggering immune sensitization.

Figure 1: The mechanism of haptenization. The lipophilic tail facilitates entry, while the chloroacetyl group alkylates proteins, leading to sensitization.

Engineering Controls & Personal Protective Equipment (PPE)[2][3]

Due to the "Read-Across" toxicity from 2-chloroacetamide (LD50 Oral Rat: ~138 mg/kg) and its enhanced skin permeability, this compound must be handled as a High-Potency Active Pharmaceutical Ingredient (HPAPI) or equivalent hazard level.

Hierarchy of Controls

| Control Level | Requirement |

| Containment | Fume Hood Required. For powders or heating operations, a Class II Biosafety Cabinet or Vented Balance Enclosure is recommended. |

| Glove Material | Double Gloving Required. Inner: Nitrile (4 mil). Outer: Laminate (Silver Shield/4H) or thick Nitrile (8 mil). Note: Thin latex is permeable to lipophilic alkyl halides. |

| Respiratory | If outside a hood (spill cleanup), use a Full-Face Respirator with OV/P100 cartridges (Organic Vapor + HEPA). |

| Clothing | Tyvek® lab coat or sleeve covers to prevent wrist exposure (the most common exposure point). |

Operational Protocols: Synthesis & Handling

Synthesis Safety (Acylation Step)

The synthesis typically involves reacting 1,1-dimethylhexylamine with chloroacetyl chloride. This reaction is exothermic and releases HCl gas .

Protocol:

-

Setup: Flame-dried glassware under inert atmosphere (

or -

Base Trap: The reaction must include a base (e.g., Triethylamine or

) to scavenge HCl. -

Temperature: Cool the amine solution to 0°C before adding chloroacetyl chloride dropwise.

-

Quenching (In-Process): Do not simply wash with water.[6][7] Quench excess acyl chloride with a mild nucleophile (e.g., saturated

) slowly to manage

Decontamination & Waste Disposal (The "Kill" Step)

You must destroy the alkylating potential of the waste before disposal. Sodium Thiosulfate is the gold standard for neutralizing alkyl halides.

Figure 2: Decontamination workflow. Thiosulfate converts the reactive alkyl chloride into a non-toxic thiosulfate ester.

Validation Method (NBP Test): To confirm the surface or solution is clean, use 4-(p-nitrobenzyl)pyridine (NBP).

-

Swab surface.[8]

-

Apply NBP solution.

-

Heat briefly (100°C).

-

Add base. Blue/Purple color indicates active alkylating agent remains.

Emergency Response

Exposure Scenarios

-

Skin Contact:

-

Immediate Action: Wash with soap and water for 15 minutes.[6] Do not use alcohol (ethanol/IPA), as this may increase skin absorption of the lipophilic compound.

-

Medical: Monitor for delayed sensitization (dermatitis) up to 48 hours.

-

-

Eye Contact:

-

Ingestion:

-

Action: Do NOT induce vomiting.[9] The compound is corrosive to mucous membranes. Seek immediate medical attention.

-

Spills

-

Evacuate the immediate area.

-

Don PPE: Double gloves, respirator, goggles.

-

Absorb: Use a spill pillow or vermiculite.

-

Neutralize: Treat the absorbent with 10% Sodium Thiosulfate solution before bagging.

References

-

National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 6580, 2-Chloroacetamide.[1] Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.[10] Retrieved from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Acylation protocols and Acid Chloride handling).

- Herman, B. E., et al. (2002). Structure-activity relationships of alpha-chloroacetamides. Pest Management Science. (Provides basis for Read-Across toxicity of lipophilic chloroacetamides).

-

Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[2][10] National Academies Press. Retrieved from [Link]

Sources

- 1. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 2. hse.gov.uk [hse.gov.uk]

- 3. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bbraun-vetcare.com [bbraun-vetcare.com]

- 5. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 6. aaronchem.com [aaronchem.com]

- 7. chemos.de [chemos.de]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]

Methodological & Application

Synthesis of "2-chloro-N-(1,1-dimethylhexyl)acetamide" from 1,1-dimethylhexylamine

Executive Summary & Strategic Rationale

The synthesis of

While N-tert-alkyl chloroacetamides can sometimes be accessed via the Ritter reaction of tertiary alcohols with chloroacetonitrile[1], direct nucleophilic acyl substitution of the primary amine is the preferred route when the amine precursor is readily available. However, the fully substituted

Mechanistic Principles & Causality

The reaction proceeds via a classic nucleophilic addition-elimination mechanism. Understanding the causality behind the reagent selection is paramount for successfully executing this protocol:

-

Electrophile Selection: Chloroacetyl chloride is highly reactive, which compensates for the poor nucleophilicity of the sterically hindered tert-alkyl amine.

-

Base Scavenger (TEA): As the amine attacks the acyl chloride, hydrochloric acid (HCl) is generated. If left unneutralized, HCl will protonate the unreacted 1,1-dimethylhexylamine, rendering it non-nucleophilic and stalling the reaction[2]. TEA (1.5 equivalents) is chosen because it is non-nucleophilic and effectively drives the equilibrium forward by precipitating as TEA-HCl.

-

Thermal Control (0 °C to RT): The initial formation of the tetrahedral intermediate is highly exothermic. Dropwise addition at 0 °C is mandatory to prevent the thermal decomposition of the acyl chloride and to avoid runaway di-acylation[3].

Mechanistic pathway of the N-acylation reaction highlighting intermediate formation.

Reagent Matrix & Quantitative Data

To ensure a self-validating and reproducible system, the stoichiometry must be strictly adhered to. The slight excess of chloroacetyl chloride ensures complete consumption of the valuable amine, while the larger excess of TEA guarantees a basic environment throughout the reaction.

Table 1: Reagent Stoichiometry (10 mmol Scale)

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role in Synthesis |

| 1,1-Dimethylhexylamine | 129.25 | 1.0 eq | 1.29 g (10.0 mmol) | Nucleophile / Starting Material |

| Chloroacetyl Chloride | 112.94 | 1.1 eq | 1.24 g (11.0 mmol) | Electrophile / Acylating Agent |

| Triethylamine (TEA) | 101.19 | 1.5 eq | 1.52 g (15.0 mmol) | Acid Scavenger / Base |

| Dichloromethane (DCM) | 84.93 | N/A | 25 mL | Anhydrous Solvent |

Experimental Protocol

This step-by-step methodology is designed to be a self-validating system. Each phase includes specific observational checkpoints to confirm the reaction is proceeding correctly.

Phase 1: Preparation & Inertion

-

Oven-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the system with inert gas (Nitrogen or Argon).

-

Add 1.29 g (10.0 mmol) of 1,1-dimethylhexylamine to the flask, followed by 20 mL of anhydrous DCM.

-

Inject 1.52 g (15.0 mmol) of TEA into the solution.

-

Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 15 minutes.

Phase 2: Controlled Acylation

-

In a separate dry vial, dilute 1.24 g (11.0 mmol) of chloroacetyl chloride in 5 mL of anhydrous DCM.

-

Using a syringe pump or an addition funnel, add the chloroacetyl chloride solution dropwise over 30 minutes[3].

-

Self-Validation Checkpoint: A white precipitate (TEA-HCl salt) will begin to form immediately upon addition. This visual cue confirms that the acylation is occurring and HCl is being successfully scavenged.

-

-

Maintain the internal temperature below 5 °C during the entire addition process.

Phase 3: Reaction Maturation

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature (25 °C).

-

Stir vigorously for 2 to 4 hours.

-

Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) solvent system.

-

Note: Because the product lacks a strong UV chromophore, visualize the TLC plate using a Potassium Permanganate (

) or Iodine stain. The reaction is complete when the baseline amine spot disappears.

-

Sequential experimental workflow for the synthesis and isolation of the target acetamide.

Workup & Purification Strategy

The post-reaction workup relies on liquid-liquid extraction to exploit the distinct pKa values of the reaction components[4].

Table 2: Workup Causality & Self-Validating Logic

| Step | Action | Chemical Rationale & Validation |

| Acid Wash | Add 20 mL of 1M Aqueous HCl | Protonates any unreacted 1,1-dimethylhexylamine and excess TEA, forcing them into the aqueous layer. |

| Base Wash | Add 20 mL of Saturated | Neutralizes residual HCl and extracts hydrolyzed chloroacetic acid. Validation: The aqueous layer must test pH > 7. |

| Brine Wash | Add 20 mL of Saturated NaCl | Pre-dries the organic layer and breaks any microscopic emulsions formed during the acid/base washes. |

| Drying | Add Anhydrous | Removes trace water from the DCM layer. Validation: The powder should free-flow, not clump. |

Following the washes, filter the organic layer to remove the

Safety & Handling

-

Chloroacetyl Chloride: Highly corrosive, toxic, and a severe lachrymator. It reacts violently with water. All manipulations must be performed in a certified fume hood.

-

1,1-Dimethylhexylamine: Skin and eye irritant. Standard PPE (nitrile gloves, lab coat, safety goggles) is mandatory.

References[1] A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile. organic-chemistry.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtZFCHweiwVE0UlcsF3gWetqsLXSjZjvfiTlHGW0P79VPU88EL2BnvObXgKyXhDPZtqM9OrEgyjxmAg_sDXqBNlZXCW5WPwXK9fwaZYJMrx4u9YUibt84zeupDjnL2sjZnoaE-w_Vg1Z7j_3eiybn6_0Lgww==[4] 2-chloro-N-(2-phenylpropyl)acetamide|For Research. benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHYl705AtsghluWQik_jGSxGnW7F9T6FCmG882URqqHEb5G-3MYVxo8feyUV_dSGQLGYSo0s4Hrf9D8X_PBQBGQdQVY5Ymuy3ZUvARv_2fzVWURifIvKRl8nfY909fzPRS1ZCN[3] Methyl 3-[(chloroacetyl)amino]benzoate | 41653-05-8. benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDckbTz91PTsNu3k-PRFBtQjgMqKYst7xwNaJeBNbwIDaQWAmMY9KITOG9yBoIJ8ghbxMHWYPLQ48OIZBcYX0GzplM-sZ-4N6iJVcIaBVZboPVyPz3JTJj9FaR_6R-5Izwa3LKJQ==[2] Application Note: A Versatile Protocol for the Synthesis of 2-chloro-N-alkyl/aryl Acetamide Derivatives. benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoLc-UczePZ1iuuKWzuumv6afJS1a1ct1sA6gfIL6OlZr2AuStiUwfjuQrse60Avcxp3kcCnrDmws1QepSVpr4HeUloh_ZtZQXEojd9Yu_znI8jioY2mdILVjwBqYpPjbB2xXv9FmyxOLp3cD6hHYP9XrLlSF87ZSuQv5aKRT270I8O22CF5xWSY6tmxz181eJTeRzZD1lGQ9oNlbMdCGGaCPUIq-Jm9FXTN2zLvVktOfW1gQ4kpCfUWAznulxo1jZUmVG

Sources

- 1. A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Methyl 3-[(chloroacetyl)amino]benzoate | 41653-05-8 | Benchchem [benchchem.com]

- 4. 2-chloro-N-(2-phenylpropyl)acetamide|For Research [benchchem.com]

Application Note: Nucleophilic Derivatization using 2-chloro-N-(1,1-dimethylhexyl)acetamide

[1]

Introduction & Molecule Profile[2][3][4]

2-chloro-N-(1,1-dimethylhexyl)acetamide is a specialized electrophilic reagent combining a reactive

This guide details the protocols for utilizing this reagent in two primary contexts:

-

Chemoproteomics: As a covalent probe for labeling cysteine residues in hydrophobic protein pockets or membrane-bound proteins.[1]

-

Synthetic Chemistry: As a building block for

-alkylated glycine derivatives (peptidomimetics) via nucleophilic substitution.[1]

Chemical Profile

| Property | Specification |

| CAS Number | 55153-43-6 |

| Molecular Weight | 205.72 g/mol |

| Electrophile Type | Soft Electrophile (Alkyl Chloride) |

| Dominant Mechanism | |

| Solubility | Low in water; High in DMSO, DMF, DCM, Ethanol |

| Key Structural Feature | 1,1-dimethylhexyl group: Provides steric shielding to the amide nitrogen, resisting enzymatic hydrolysis (amidase activity), while increasing logP (lipophilicity).[1] |

Mechanistic Insight

The reaction proceeds via a bimolecular nucleophilic substitution (

Reactivity Hierarchy

The reactivity of 2-chloro-N-(1,1-dimethylhexyl)acetamide is governed by the nucleophilicity of the attacking species and the leaving group ability of the halogen.

-

Thiols (R-SH): Fast reaction at pH > 7.[1]5. Highly selective.[1]

-

Amines (R-NH2): Slow reaction.[1] Requires heat, base, or iodide catalysis.

-

Alcohols/Water (R-OH): Negligible reaction under standard conditions (stable in aqueous buffer).[1]

Catalysis Strategy (Finkelstein Reaction)

Because chloride is a relatively poor leaving group compared to bromide or iodide, the reaction rate with weaker nucleophiles (like amines) or sterically hindered thiols can be sluggish.

-

Solution: Add catalytic Potassium Iodide (KI).[1]

-

Mechanism: Iodide (

) displaces Chloride (

DOT Diagram: Reaction Mechanism & Catalysis

Caption: Figure 1. Dual-pathway mechanism showing direct SN2 attack (slow) and Iodide-catalyzed activation (fast) for derivatizing nucleophiles.[1]

Protocol 1: Cysteine Labeling (Chemoproteomics)[1]

Context: This protocol is designed for labeling accessible cysteine residues in a proteome.[1] The hydrophobic tail makes this reagent particularly useful for probing "cryptic" hydrophobic pockets or increasing the retention time of hydrophilic peptides in LC-MS.

Materials

-

Buffer: 50 mM HEPES or TEAB, pH 8.0 (Avoid Tris if high concentrations are used due to potential amine reactivity at high T/pH).[1]

-

Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[1] Avoid DTT as it contains thiols that will compete for the reagent.

-

Stock Solution: 200 mM 2-chloro-N-(1,1-dimethylhexyl)acetamide in anhydrous DMSO.

-

Quenching Reagent: 100 mM DTT or Mercaptoethanol.[1]

Step-by-Step Methodology

-

Protein Solubilization: Dissolve protein sample (1 mg/mL) in Buffer containing 0.1% RapiGest or 8M Urea to denature and expose buried cysteines.[1]

-

Reduction: Add TCEP to a final concentration of 5 mM. Incubate at 37°C for 30 minutes .

-

Why: Breaks disulfide bonds to generate free reactive thiols (-SH).[1]

-

-

Alkylation (The Reaction): Add the 2-chloro-N-(1,1-dimethylhexyl)acetamide stock to a final concentration of 10–20 mM (approx. 20-50x molar excess over thiols).[1]

-

Critical Step: Ensure DMSO concentration does not exceed 10% to prevent protein precipitation, although the reagent's lipophilicity may require at least 5% organic co-solvent.

-

Incubate: 1 hour at Room Temperature (25°C) in the dark .

-

Note: Chloroacetamides react slower than iodoacetamides.[1] Do not shorten this time.

-

-

Quenching: Add DTT to a final concentration of 20 mM. Incubate for 10 minutes.

-

Why: Scavenges excess alkylating reagent to prevent non-specific alkylation during digestion.[1]

-

-

Processing: Proceed to acetone precipitation or molecular weight cutoff (MWCO) filtration to remove excess reagent and organic solvent before trypsin digestion.

Data Validation (LC-MS)

Upon analysis, look for a mass shift on Cysteine residues.[1]

Protocol 2: Synthetic Aminolysis (Library Synthesis)

Context: Synthesizing

Materials

-

Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

-

Base: DIPEA (Diisopropylethylamine) or

.[1] -

Nucleophile: Primary or Secondary Amine (1.0 equiv).[1]

Step-by-Step Methodology

-